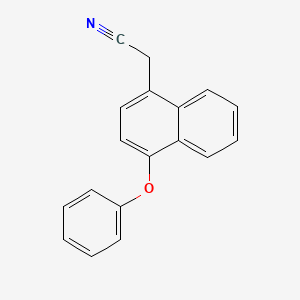








|
REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].Br[CH2:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([O:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:8][CH:7]=1>CS(C)=O>[C:1]([CH2:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([O:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:8][CH:7]=1)#[N:2] |f:0.1|
|


|
Name
|
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
1-bromomethyl-4-phenoxynaphthalene
|
|
Quantity
|
15.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CC=C(C2=CC=CC=C12)OC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated in an oil bath
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
ADDITION
|
|
Details
|
After addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was raised to 70° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
WAIT
|
|
Details
|
was continued for 1.0 hour
|
|
Duration
|
1 h
|
|
Type
|
WAIT
|
|
Details
|
the stirring was continued overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
ADDITION
|
|
Details
|
The mixture was poured onto ice
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic extractions
|
|
Type
|
WASH
|
|
Details
|
were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The product was obtained as a white, crystalline solid (6.24 g; 49% yield)
|
|
Type
|
CUSTOM
|
|
Details
|
A sample was purified for analysis by medium pressure chromatography on silica gel
|
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate
|


Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#N)CC1=CC=C(C2=CC=CC=C12)OC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 49% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |